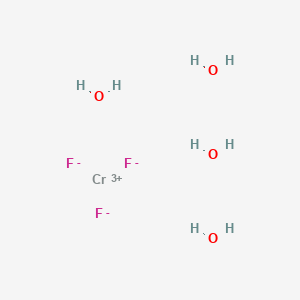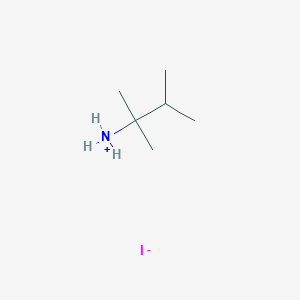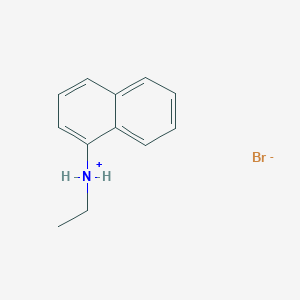
Chromium(III) fluoride tetrahydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(III) fluoride tetrahydrate, also known as this compound, is an inorganic compound with the chemical formula CrF₃·4H₂O. It is a green crystalline solid that is sparingly soluble in water. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
Chromium(III) fluoride tetrahydrate can be synthesized through several methods:
-
Reaction of Chromium(III) Oxide with Hydrofluoric Acid: : [ \text{Cr}_2\text{O}_3 + 6 \text{HF} + 9 \text{H}_2\text{O} \rightarrow 2 [\text{Cr}(\text{H}_2\text{O})_6]\text{F}_3 ] This method involves reacting chromium(III) oxide with hydrofluoric acid in the presence of water to form the hydrated chromium(III) fluoride.
-
Reaction of Chromic Chloride with Hydrogen Fluoride: : [ \text{CrCl}_3 + 3 \text{HF} \rightarrow \text{CrF}_3 + 3 \text{HCl} ] This method produces the anhydrous form of chromium(III) fluoride, which can then be hydrated to form the tetrahydrate.
-
Thermal Decomposition of Ammonium Hexafluorochromate(III): : [ [\text{NH}_4]_3[\text{CrF}_6] \rightarrow \text{CrF}_3 + 3 \text{NH}_3 + 3 \text{HF} ] This method involves the thermal decomposition of ammonium hexafluorochromate(III) to produce chromium(III) fluoride.
Industrial Production Methods
Industrial production of chromic fluoride tetrahydrate typically involves large-scale reactions of chromium(III) oxide with hydrofluoric acid under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
Chromium(III) fluoride tetrahydrate undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: Chromium in chromic fluoride tetrahydrate can participate in redox reactions, where it can be reduced or oxidized depending on the reaction conditions.
Substitution Reactions: The fluoride ions in chromic fluoride tetrahydrate can be substituted by other ligands, such as water or other anions.
Common Reagents and Conditions
Hydrofluoric Acid: Used in the synthesis and various reactions involving chromic fluoride tetrahydrate.
Chromium(III) Oxide: A starting material for the synthesis of chromic fluoride tetrahydrate.
Hydrogen Fluoride: Used in the production of the anhydrous form of chromium(III) fluoride.
Major Products Formed
Chromium(III) Fluoride: The primary product formed in the synthesis and reactions involving chromic fluoride tetrahydrate.
Hydrochloric Acid: A byproduct in the reaction of chromic chloride with hydrogen fluoride.
科学研究应用
Chromium(III) fluoride tetrahydrate has numerous applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions, including the fluorination of chlorocarbons.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in medical treatments and diagnostics.
Industry: Used as a corrosion inhibitor and a mordant in textile dyeing processes.
作用机制
The mechanism of action of chromic fluoride tetrahydrate involves its ability to interact with various molecular targets and pathways. In biological systems, chromium(III) ions can form complexes with DNA and proteins, affecting their structure and function. The fluoride ions can also participate in various biochemical reactions, influencing cellular processes.
相似化合物的比较
Chromium(III) fluoride tetrahydrate can be compared with other similar compounds, such as:
Chromium(III) Chloride: Similar in its chromium content but differs in its anionic component and solubility properties.
Chromium(III) Sulfate: Another chromium(III) compound with different anionic components and applications.
Chromium(III) Acetate: Used in different industrial and research applications compared to chromic fluoride tetrahydrate.
This compound is unique due to its specific chemical properties, such as its solubility in water and its ability to act as a catalyst in fluorination reactions.
属性
IUPAC Name |
chromium(3+);trifluoride;tetrahydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.3FH.4H2O/h;3*1H;4*1H2/q+3;;;;;;;/p-3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJSCURCAHMSDSL-UHFFFAOYSA-K |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.O.[F-].[F-].[F-].[Cr+3] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrF3H8O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Diazaspiro[3.5]nonane, 2-(phenylmethyl)-, hydrochloride (1:1)](/img/structure/B7949765.png)






![2-methylsulfanyl-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B7949791.png)


